N-(1-{[(2-methoxyethyl)amino]carbonyl}-2-methylbutyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide
Description
N-(1-{[(2-methoxyethyl)amino]carbonyl}-2-methylbutyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and material science.
Properties
Molecular Formula |
C19H27N5O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[(2R,3S)-1-(2-methoxyethylamino)-3-methyl-1-oxopentan-2-yl]-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C19H27N5O3/c1-4-13(2)16(17(25)20-9-12-27-3)22-19(26)24-11-10-23-15-8-6-5-7-14(15)21-18(23)24/h5-8,13,16H,4,9-12H2,1-3H3,(H,20,25)(H,22,26)/t13-,16+/m0/s1 |
InChI Key |
XOBRWAABCIUILE-XJKSGUPXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)NCCOC)NC(=O)N1CCN2C1=NC3=CC=CC=C32 |
Canonical SMILES |
CCC(C)C(C(=O)NCCOC)NC(=O)N1CCN2C1=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[(2-methoxyethyl)amino]carbonyl}-2-methylbutyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide typically involves the reaction of 1,2-diaminobenzene with carboxylic acids or their derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate arylamide, which undergoes dehydration to form the benzimidazole ring . The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The use of microdroplet synthesis techniques has also been explored to accelerate the reaction rates and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1-{[(2-methoxyethyl)amino]carbonyl}-2-methylbutyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
N-(1-{[(2-methoxyethyl)amino]carbonyl}-2-methylbutyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of N-(1-{[(2-methoxyethyl)amino]carbonyl}-2-methylbutyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Omeprazole: Used as a proton pump inhibitor for treating acid-related disorders.
Albendazole: An antiparasitic agent used to treat infections caused by worms.
Mebendazole: Another antiparasitic agent with a similar mechanism of action to albendazole
Uniqueness
N-(1-{[(2-methoxyethyl)amino]carbonyl}-2-methylbutyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities and properties.
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